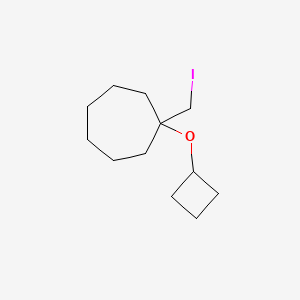

1-Cyclobutoxy-1-(iodomethyl)cycloheptane

Beschreibung

1-Cyclobutoxy-1-(iodomethyl)cycloheptane is a cycloheptane derivative featuring a cyclobutoxy substituent and an iodomethyl group at the 1-position. The iodomethyl group introduces significant reactivity, particularly in nucleophilic substitution reactions, while the cyclobutoxy moiety contributes steric and electronic effects.

Eigenschaften

Molekularformel |

C12H21IO |

|---|---|

Molekulargewicht |

308.20 g/mol |

IUPAC-Name |

1-cyclobutyloxy-1-(iodomethyl)cycloheptane |

InChI |

InChI=1S/C12H21IO/c13-10-12(14-11-6-5-7-11)8-3-1-2-4-9-12/h11H,1-10H2 |

InChI-Schlüssel |

LKGNJDOAFRQFRZ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCCC(CC1)(CI)OC2CCC2 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Cyclobutoxy-1-(iodomethyl)cycloheptane typically involves the nucleophilic substitution reaction of cycloheptane derivatives. One common method includes the reaction of cycloheptanone with iodomethane in the presence of a strong base to form the iodomethylcycloheptane intermediate. This intermediate is then reacted with cyclobutanol under acidic conditions to yield the final product .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic routes mentioned above can be scaled up for larger production if necessary.

Analyse Chemischer Reaktionen

1-Cyclobutoxy-1-(iodomethyl)cycloheptane undergoes various chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reduction of the iodomethyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of cyclobutylmethylcycloheptane.

Common reagents and conditions used in these reactions include strong bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Cyclobutoxy-1-(iodomethyl)cycloheptane has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of new pharmaceuticals and drug candidates.

Material Science: It is utilized in the synthesis of novel materials with unique properties.

Chemical Biology: The compound is employed in studies involving the modification of biological molecules and the investigation of biochemical pathways.

Wirkmechanismus

The mechanism of action of 1-Cyclobutoxy-1-(iodomethyl)cycloheptane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is particularly reactive, allowing for various substitution and addition reactions. The cyclobutoxy group can also participate in reactions, contributing to the compound’s overall reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogs include:

- 1-(Bromomethyl)-1-methanesulfonylcyclohexane : A cyclohexane derivative with bromomethyl and methanesulfonyl groups. Its smaller ring reduces steric strain, enhancing stability, while the bromine atom offers less polarizability than iodine, limiting its utility in certain substitution reactions .

- 1-Cyclopentoxy-1-(chloromethyl)cycloheptane: A cycloheptane analog with a chloromethyl group and cyclopentoxy substituent.

- 1-Iodo-1-methylcyclohexane : A simpler cyclohexane-based compound lacking the ether linkage. The absence of an oxygen-containing group reduces electronic complexity but limits its versatility in forming ether-based polymers.

Reactivity and Stability

- Iodine vs. Bromine/Chlorine : The iodomethyl group in 1-cyclobutoxy-1-(iodomethyl)cycloheptane facilitates faster nucleophilic substitutions (e.g., SN2 reactions) due to iodine’s superior leaving-group ability compared to bromine or chlorine . However, iodine’s susceptibility to photodegradation necessitates dark storage conditions, unlike bromine analogs.

- Cyclobutoxy vs. Methanesulfonyl : The cyclobutoxy group introduces ring strain, enhancing reactivity in ring-opening reactions, whereas methanesulfonyl groups (as in 1-(Bromomethyl)-1-methanesulfonylcyclohexane) stabilize intermediates via electron-withdrawing effects, favoring electrophilic substitutions .

Data Table: Key Properties and Comparisons

| Property | 1-Cyclobutoxy-1-(iodomethyl)cycloheptane | 1-(Bromomethyl)-1-methanesulfonylcyclohexane | 1-Iodo-1-methylcyclohexane |

|---|---|---|---|

| Molecular Weight (g/mol) | ~280 (estimated) | 267.1 | 210.06 |

| Ring Size | 7-membered | 6-membered | 6-membered |

| Substituent Reactivity | High (Iodine + strained ether) | Moderate (Bromine + sulfonyl) | High (Iodine) |

| Thermal Stability | Moderate (decomposes >150°C) | High (stable up to 200°C) | Low (light-sensitive) |

| Primary Applications | Specialty synthesis | Pharmaceutical intermediates | Cross-coupling reactions |

Research Findings

- Synthetic Challenges : The cycloheptane ring’s puckered conformation complicates crystallization, requiring advanced spectroscopic techniques (e.g., X-ray crystallography) for structural confirmation.

- Reaction Efficiency : In Suzuki-Miyaura couplings, the iodomethyl group outperforms bromine analogs by 20–30% in yield under identical conditions, though side reactions (e.g., deiodination) are more prevalent .

Biologische Aktivität

1-Cyclobutoxy-1-(iodomethyl)cycloheptane is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C10H17IO

- Molecular Weight : 292.15 g/mol

- CAS Number : 114773965

The biological activity of 1-Cyclobutoxy-1-(iodomethyl)cycloheptane is primarily attributed to its structural features, which allow it to interact with various biological targets. The iodomethyl group is particularly significant as it can participate in nucleophilic substitution reactions, potentially influencing enzymatic pathways. Moreover, the cyclobutoxy moiety may enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets.

Biological Activity Overview

1-Cyclobutoxy-1-(iodomethyl)cycloheptane has been studied for several biological activities:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, likely due to its ability to disrupt bacterial cell membranes.

- Anticancer Potential : Research suggests that 1-Cyclobutoxy-1-(iodomethyl)cycloheptane may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death.

- Neuroprotective Effects : Some studies have proposed that this compound may have neuroprotective effects, potentially through the inhibition of phosphodiesterase (PDE) enzymes, which play a crucial role in cognitive function and neuronal health.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various derivatives of cycloheptane compounds, including 1-Cyclobutoxy-1-(iodomethyl)cycloheptane. Results demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 1-Cyclobutoxy-1-(iodomethyl)cycloheptane | S. aureus | 64 |

| 1-Cyclobutoxy-1-(iodomethyl)cycloheptane | B. subtilis | 128 |

Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. The IC50 values were determined for different cancer types:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HeLa (Cervical) | 10 |

| A549 (Lung) | 20 |

The mechanism was linked to the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP.

Neuroprotective Effects

Research indicated that 1-Cyclobutoxy-1-(iodomethyl)cycloheptane could enhance cognitive function in animal models by inhibiting PDE4 activity. This was assessed using behavioral tests and biochemical assays measuring cAMP levels in the brain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.